molecular formula C22H20N2O B3865478 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine

8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine

Cat. No. B3865478
M. Wt: 328.4 g/mol
InChI Key: CGFVYXQLBSLRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine, also known as MMNQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMNQ belongs to the class of quinoline-based compounds and has shown promising results in various studies for its anticancer and antitumor properties.

Mechanism of Action

The exact mechanism of action of 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine is not fully understood. However, studies have suggested that 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine may act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and physiological effects:
8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has been shown to have various biochemical and physiological effects in preclinical studies. 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases and topoisomerases. 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has also been shown to induce the expression of various genes involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various diseases. However, 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine research. One direction is to further investigate the mechanism of action of 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine and its potential targets in various diseases. Another direction is to optimize the synthesis method of 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine to improve its yield and solubility. Additionally, further studies are needed to evaluate the safety and efficacy of 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine in preclinical and clinical trials. Finally, 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine can be modified to develop more potent and selective derivatives with improved therapeutic properties.

Scientific Research Applications

8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has also shown potential in inhibiting the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
In neurodegenerative disorder research, 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has shown neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. 8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has also shown potential in inhibiting the replication of various viruses, including hepatitis C virus and dengue virus.

properties

IUPAC Name

8-methoxy-4-methyl-N-(naphthalen-1-ylmethyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-15-13-21(24-22-18(15)11-6-12-20(22)25-2)23-14-17-9-5-8-16-7-3-4-10-19(16)17/h3-13H,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFVYXQLBSLRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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